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Compound of Interest

Compound Name:
1-Methyl-2-(8E)-8-tridecenyl-

4(1H)-quinolinone

Cat. No.: B1232586 Get Quote

The 2-alkyl-4-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous compounds with a broad spectrum of biological activities. These activities are

significantly influenced by the nature of the alkyl substituent at the 2-position of the quinolinone

ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of

2-alkyl-4-quinolinones, focusing primarily on their antimicrobial and anticancer properties. The

information presented herein is intended for researchers, scientists, and drug development

professionals.

Antimicrobial Activity
The antimicrobial properties of 2-alkyl-4-quinolinones have been extensively studied,

particularly their activity against various bacterial strains. A general trend observed is that the

length and nature of the 2-alkyl chain play a crucial role in determining the potency and

spectrum of activity.

The following table summarizes the minimum inhibitory concentration (MIC) values of various

2-alkyl-4-quinolinone derivatives against selected bacterial strains.
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Compound ID
2-Alkyl
Substituent

Bacterial
Strain

MIC (µg/mL) Reference

1 n-Pentyl (C5)
Staphylococcus

aureus

Active (Inhibition

Zone > 20 mm)
[1]

2 n-Heptyl (C7)
Staphylococcus

aureus

Active (Inhibition

Zone > 20 mm)
[1]

3 (4d)
n-Heptyl (C7) (N-

hydroxy)

Staphylococcus

aureus
≤ 6.25 [1]

4 (4e)
n-Nonyl (C9) (N-

hydroxy)

Staphylococcus

aureus
≤ 3.12 [1]

5 (HHQ) n-Heptyl (C7)
Helicobacter

pylori
0.1–0.5 (mg/mL) [2]

6 (NHQ) n-Nonyl (C9)
Helicobacter

pylori
0.1–0.5 (mg/mL) [2]

7 n-Heptyl (C7) Bacillus cereus IC50: 6.25–25 [2]

8 n-Nonyl (C9) Bacillus cereus IC50: 6.25–25 [2]

9
n-Octyl (C8) N-

oxide

Mycobacterium

tuberculosis
50 [2]

10
(Z)-undec-4'-enyl

N-oxide

Mycobacterium

tuberculosis
50 [2]

11

n-Heptyl (N-alkyl-

2-

quinolonopyrone)

Enterococcus

spp.
0.25 [3][4]

12

n-Heptyl-9-t-Bu

(N-alkyl-2-

quinolonopyrone)

MRSA strains ≤ 2 [3][4]

Key Findings:
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Alkyl Chain Length: For antibacterial activity against S. aureus, compounds with C5 and C7

alkyl chains showed notable activity.[1] In the case of N-hydroxy derivatives, a longer C9

chain resulted in a lower MIC value (higher potency) compared to a C7 chain.[1] This

suggests that lipophilicity, which increases with chain length, may play a significant role in

antibacterial efficacy.

N-Oxides: The N-oxide derivatives of 2-alkyl-4-quinolinones have also demonstrated

significant antibacterial activity.[2]

Modifications to the Core: Tricyclic derivatives, specifically N-alkyl-2-quinolonopyrones, have

shown potent activity against ESKAPE pathogens, with a heptyl-substituted analog being

particularly effective against Enterococcus spp.[3][4]

Anticancer Activity
Recent studies have highlighted the potential of 2-alkyl-4-quinolinone derivatives as anticancer

agents. The SAR in this context also points towards the importance of the substituent at the 2-

position, as well as other modifications on the quinolinone ring.

The following table presents the half-maximal inhibitory concentration (IC50) values of

representative 2-substituted quinolinone derivatives against various cancer cell lines.

Compound ID 2-Substituent
Cancer Cell
Line

IC50 (µM) Reference

13 Phenyl
HeLa (Cervical

Cancer)
8.3 [5]

14 Phenyl
PC3 (Prostate

Cancer)
31.37 [5]

15

3,4-

methylenedioxyp

henyl

PC3 (Prostate

Cancer)
34.34 [5]

16 (11e)

4-Benzyloxy

(quinolin-2(1H)-

one)

COLO 205

(Colon Cancer)

< 1 (nanomolar

potency)
[6][7]
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Key Findings:

Aromatic Substituents: In contrast to the long alkyl chains favored for antimicrobial activity, 2-

arylquinoline derivatives have demonstrated significant and selective anticancer properties.

[5]

Lipophilicity: A direct relationship between lipophilicity (cLogP) and cytotoxic effects has been

observed, with more lipophilic aromatic quinolines showing better IC50 values against HeLa

and PC3 cells.[5]

Other Substitutions: Modifications at other positions, such as a 4-benzyloxy group on a

quinolin-2(1H)-one scaffold, can lead to highly potent anticancer agents.[6][7]

Experimental Protocols
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a

microorganism, is a standard measure of antimicrobial potency.

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is

prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a concentration of

approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well

microtiter plate to obtain a range of concentrations.

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria

and medium without the compound) and a negative control (medium only) are included.

Incubation: The plate is incubated at 37°C for 18-24 hours.[8]

Determination of MIC: The MIC is determined as the lowest concentration of the compound

at which no visible bacterial growth is observed.[8] This can be assessed visually or by

measuring the optical density at 600 nm.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of compounds on cancer cell lines.
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Cell Seeding: Cancer cells (e.g., HeLa, PC3) are seeded in a 96-well plate at a density of

5,000-10,000 cells/well and allowed to attach overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48-72 hours).

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is

incubated for another 2-4 hours at 37°C. During this time, viable cells with active metabolism

convert the yellow MTT into a purple formazan product.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is

added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The IC50 value, the concentration of the compound that inhibits cell

growth by 50%, is calculated from the dose-response curve.
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Caption: General Structure-Activity Relationship of 2-Alkyl-4-Quinolinones in Antimicrobial

Activity.
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Experimental Workflow for MIC Determination
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Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration

(MIC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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